

Commercial Suppliers and Technical Guide for High-Purity Baloxavir-d5

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Compound of Interest		
Compound Name:	Baloxavir-d5	
Cat. No.:	B12409125	Get Quote

For researchers, scientists, and drug development professionals requiring high-purity **Baloxavir-d5** for use as an internal standard in pharmacokinetic and bioanalytical studies, a number of commercial suppliers offer this stable isotope-labeled compound. This technical guide provides an overview of available suppliers, a summary of typical product specifications, detailed experimental protocols for its use, and a visualization of the parent drug's mechanism of action.

Commercial Suppliers of High-Purity Baloxavir-d5

Several companies specialize in the provision of pharmaceutical reference standards, including isotopically labeled compounds like **Baloxavir-d5**. While specific batch-to-batch variations will exist, the following suppliers are key sources for this material. Researchers are advised to request a Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.



Supplier Name	Website	Available Purity Data	Notes
Cleanchem Laboratories	INVALID-LINK	States that a comprehensive Certificate of Analysis is supplied with each compound.[1]	Offers a range of Baloxavir-related impurities and standards.
Benchchem	INVALID-LINK	Provides representative data suggesting chemical purity of >98% (by HPLC) and isotopic purity of >99% for d5. [2]	Website includes detailed information on synthesis and analytical methods.
Veeprho	INVALID-LINK	Product page indicates high quality for use as an internal standard in analytical and pharmacokinetic research.[3]	Specializes in pharmaceutical impurity reference standards.
Simson Pharma Limited	INVALID-LINK	States that every compound is accompanied by a Certificate of Analysis. [4]	A leading manufacturer and exporter of pharmaceutical reference standards.
Hubei Moxin Biotechnology Co., Ltd	(No website provided in search)	Offers purity levels of 95%+ or 98%+.[5]	Provides a range of packaging sizes.
RXN Chemicals	INVALID-LINK	Describes the product as a high-purity pharmaceutical impurity for R&D and manufacturing.[6]	Supplies ICH Q3A/Q3B-compliant reference standards.



Axios Research	INVALID-LINK	States that the product is a fully characterized chemical compound used as a reference standard.[7]	Products are intended for analytical purposes.
MedchemExpress	INVALID-LINK	Describes the product as a deuterium- labeled Baloxavir for research use.[8]	Provides a range of small molecules and inhibitors.

Experimental Protocols

The following protocols are synthesized from publicly available data and represent typical methodologies for the synthesis, purification, and analysis of **Baloxavir-d5**.

Synthesis of Baloxavir-d5 (Convergent Synthesis Approach)

The synthesis of **Baloxavir-d5** is analogous to that of the unlabeled Baloxavir and typically follows a convergent approach where two key fragments are synthesized separately and then coupled.[2]

Fragment A Synthesis: Preparation of the deuterated dibenzothiepin moiety. This is a critical step where the deuterium atoms are incorporated.

- Reactants: A suitable precursor to the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
- Deuterium Source: Deuterated reagents such as deuterium gas (D2) with a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent.
- Procedure (Illustrative):
 - The precursor is dissolved in an appropriate solvent (e.g., methanol-d4).
 - A catalyst is added, and the reaction mixture is stirred under a deuterium gas atmosphere.



- The reaction is monitored by TLC or LC-MS until completion.
- The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated fragment.

Fragment B Synthesis: Preparation of the triazinanone core. This is typically synthesized without isotopic labeling.

Coupling Reaction:

- Reactants: Deuterated Fragment A and non-deuterated Fragment B.
- Coupling Agent: A dehydrating agent such as 1-propanephosphonic anhydride (T3P).
- Procedure:
 - Fragments A and B are dissolved in an anhydrous solvent (e.g., dichloromethane).
 - The coupling agent is added portion-wise at a controlled temperature.
 - The reaction is stirred until completion as monitored by LC-MS.
 - The reaction mixture is guenched, and the crude product is extracted.

Purification of Baloxavir-d5 (Preparative HPLC)

- Stationary Phase: C18 or phenyl-type reverse-phase column.[2]
- Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid)
 and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]
- Procedure:
 - The crude Baloxavir-d5 is dissolved in a minimal amount of a suitable solvent (e.g., DMSO).
 - The solution is injected onto the preparative HPLC system.
 - Fractions are collected based on the UV chromatogram.



Fractions containing the pure product are pooled and lyophilized to yield high-purity
 Baloxavir-d5.

Quality Control and Analysis (LC-MS/MS)

This protocol is for the quantification of Baloxavir in a biological matrix using **Baloxavir-d5** as an internal standard.[9][10]

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma sample, add 10 μL of Baloxavir-d5 internal standard solution.
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Conditions:
 - LC System: UPLC system.
 - Column: Acquity UPLC Peptide BEH C18, 300Å, 1.7 μm, 2.1 mm x 150 mm.[10]
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - o Gradient: A suitable gradient to achieve separation.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometer: Triple quadrupole mass spectrometer.



- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:

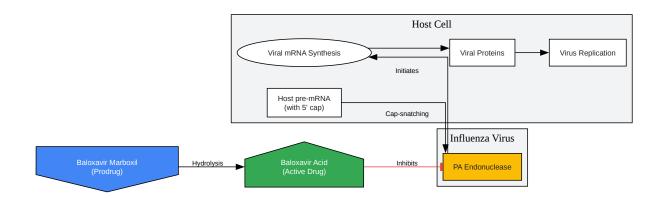
■ Baloxavir: m/z 484.1 → 247.0[10]

■ **Baloxavir-d5**: m/z 489.1 → 252.1[10]

Visualizations

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition prevents the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis and subsequent viral replication.[11][12][13][14]



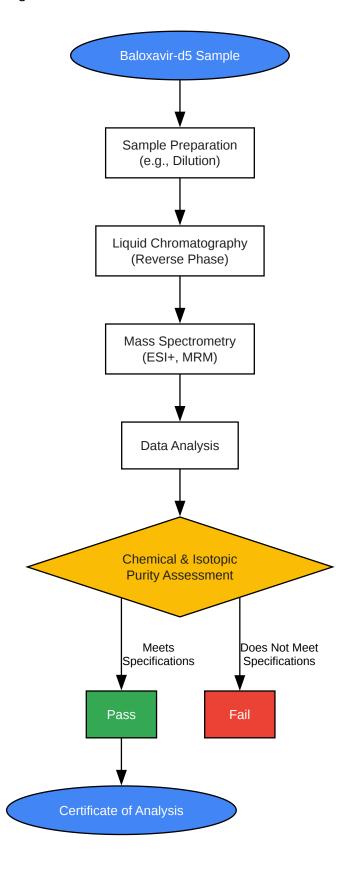
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Caption: Mechanism of action of Baloxavir acid.

Experimental Workflow for Baloxavir-d5 Quality Control



The following diagram illustrates a typical workflow for the quality control and analysis of a **Baloxavir-d5** sample using LC-MS/MS.





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Caption: Quality control workflow for **Baloxavir-d5**.

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